2-Ethyl-2,5-dimethyloxepane
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Overview
Description
2-Ethyl-2,5-dimethyloxepane is an organic compound with the molecular formula C10H20O. It is a member of the oxepane family, which are seven-membered cyclic ethers. This compound is characterized by the presence of two methyl groups and one ethyl group attached to the oxepane ring, making it a branched structure. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,5-dimethyloxepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2-ethyl-2,5-dimethylhexan-1-ol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the oxepane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving efficient production. The compound is then purified through distillation or other separation techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2,5-dimethyloxepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Ethyl-2,5-dimethyloxepane has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-2,5-dimethyloxepane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexanoic acid: An organic compound with similar structural features but different functional groups.
2-Methylhexane: A branched alkane with a similar carbon skeleton.
2-Ethyl-2,5-dimethylhexane: A structurally related compound with a different ring size.
Uniqueness
2-Ethyl-2,5-dimethyloxepane is unique due to its seven-membered oxepane ring structure, which imparts distinct chemical and physical properties. Its branched configuration also influences its reactivity and interactions with other molecules, making it valuable in various applications.
Properties
CAS No. |
62994-73-4 |
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Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
2-ethyl-2,5-dimethyloxepane |
InChI |
InChI=1S/C10H20O/c1-4-10(3)7-5-9(2)6-8-11-10/h9H,4-8H2,1-3H3 |
InChI Key |
MAZQEZCGBLZOJI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(CCO1)C)C |
Origin of Product |
United States |
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